molecular formula C7H10O4 B8335296 2-Allyl-2-methyl malonic acid

2-Allyl-2-methyl malonic acid

Cat. No.: B8335296
M. Wt: 158.15 g/mol
InChI Key: FFIJAJMVBCCVGG-UHFFFAOYSA-N
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Description

2-Allyl-2-methyl malonic acid is a substituted derivative of malonic acid (propanedioic acid), where the central methylene carbon is functionalized with an allyl (-CH₂CH=CH₂) and a methyl (-CH₃) group. This substitution imparts unique steric and electronic properties, distinguishing it from unmodified malonic acid (CH₂(COOH)₂) and other derivatives. Malonic acid derivatives are pivotal in decarboxylative coupling reactions, pharmaceutical synthesis, and as intermediates in metabolic pathways .

Such substitutions are critical in tuning solubility, stability, and biological activity compared to simpler malonic acid derivatives .

Properties

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

2-methyl-2-prop-2-enylpropanedioic acid

InChI

InChI=1S/C7H10O4/c1-3-4-7(2,5(8)9)6(10)11/h3H,1,4H2,2H3,(H,8,9)(H,10,11)

InChI Key

FFIJAJMVBCCVGG-UHFFFAOYSA-N

Canonical SMILES

CC(CC=C)(C(=O)O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below contrasts 2-allyl-2-methyl malonic acid with structurally related dicarboxylic acids and derivatives:

Compound Substituents Molecular Weight (g/mol) Key Reactivity Applications
Malonic Acid None (CH₂(COOH)₂) 104.06 Decarboxylation to acetic acid; Knoevenagel condensations Pharmaceuticals, coatings, flavor synthesis
Diethyl Malonate Ethyl esters (CH₂(COOEt)₂) 160.17 Enolate formation for C–C bond synthesis; ester hydrolysis Precursor for barbiturates, vitamins
Maleic Acid cis-unsaturated (HOOC-CH=CH-COOH) 116.07 Isomerization to fumaric acid; electrophilic additions Polymer production, food acidulant
This compound Allyl and methyl (CH(C₃H₅)(CH₃)(COOH)₂) ~158.13 (estimated) Sterically hindered decarboxylation; allyl group participation in cycloadditions Hypothetical: Specialty polymers, bioactive molecule synthesis (inferred)

Reactivity and Decarboxylation

Malonic acid derivatives exhibit distinct decarboxylation behavior:

  • Malonic Acid: Undergoes mono- or bis-decarboxylation under radical conditions to yield α-fluorocarboxylic acids or gem-difluoroalkanes .
  • Diethyl Malonate: Selective mono-decarboxylation is challenging due to hydrogen bonding between carboxylate groups, which elevates oxidation potentials .
  • This compound : The allyl and methyl groups likely hinder decarboxylation kinetics compared to unsubstituted malonic acid. Computational studies suggest that bulky substituents destabilize transition states in decarboxylative coupling .

Stability and Adsorption

  • Malonic Acid : Decomposes on TiO₂ surfaces to form oxalate or acetate intermediates .

Preparation Methods

Synthesis of Diallyl 2-Methylmalonate

The foundational step involves the esterification of 2-methylmalononitrile with allyl alcohol, as detailed in Patent CN105061209A . This method employs sulfuric acid as a catalyst and proceeds via nucleophilic substitution under controlled temperatures.

Reaction Conditions and Optimization

  • Reactants :

    • 2-Methylmalononitrile (1 mol)

    • Allyl alcohol (2.3 mol)

    • Sulfuric acid (2.5 mol)

  • Solvent : N,N-Dimethylacetamide (DMA)

  • Temperature : 110–120°C

  • Time : 5–7 hours

  • Yield : 97.51%.

The reaction mechanism proceeds through the protonation of the nitrile group by sulfuric acid, followed by nucleophilic attack by allyl alcohol to form the ester. The use of DMA as a solvent enhances solubility and prevents premature crystallization of intermediates.

Table 1: Key Parameters for Diallyl 2-Methylmalonate Synthesis

ParameterValue
Molar Ratio (Nitrile:Alcohol:Acid)1:2.3:2.5
SolventN,N-Dimethylacetamide
Reaction Temperature110–120°C
Reaction Time5–7 hours
Yield97.51%

Post-reaction workup involves vacuum distillation to remove excess solvent, followed by extraction with toluene to isolate the ester. The product is characterized by 1H^1H NMR, showing peaks at δ 5.23 (m, 4H, CH2_2=CH) and δ 3.42 (q, 1H, CH).

Hydrolysis of Diallyl 2-Methylmalonate to this compound

The ester hydrolysis step is critical for obtaining the free dicarboxylic acid. Patent US5886219A and US2373011A provide methodologies for acid-catalyzed saponification, optimized to preserve the acid-sensitive allyl groups.

Acid-Catalyzed Hydrolysis

  • Catalyst : Sulfuric acid or ion-exchange resin (e.g., Lewatit® SP 112)

  • Solvent : Water with toluene for azeotropic distillation

  • Temperature : 85–100°C

  • Pressure : Reduced (200–500 mbar)

  • Time : 7–12 hours.

Table 2: Hydrolysis Conditions and Outcomes

ConditionValue
CatalystH2_2SO4_4 or ion exchanger
Solvent SystemWater/toluene
Temperature85–100°C
Pressure200–500 mbar
Yield89–92%

The hydrolysis mechanism involves protonation of the ester carbonyl, followed by nucleophilic attack by water. Using ion-exchange resins minimizes side reactions such as decarboxylation, which is prevalent under strongly acidic conditions. Post-hydrolysis, the product is extracted with methyl t-butyl ether, and residual solvent is replaced with toluene to facilitate crystallization.

Comparative Analysis of Hydrolysis Methods

Sulfuric Acid vs. Ion-Exchange Catalysis

  • Sulfuric Acid :

    • Pros: Faster reaction times (7–9 hours).

    • Cons: Risk of allyl group decomposition at elevated temperatures.

  • Ion-Exchange Resin :

    • Pros: Milder conditions, higher selectivity, and catalyst reusability.

    • Cons: Longer reaction times (10–12 hours).

Table 3: Catalyst Performance Comparison

CatalystYield (%)Purity (%)Reaction Time (h)
H2_2SO4_489957–9
Lewatit® SP 112929810–12

Characterization and Quality Control

Spectroscopic Data

  • Diallyl 2-Methylmalonate :

    • 1H^1H NMR (CDCl3_3): δ 5.23 (m, 4H, CH2_2=CH), δ 3.42 (q, 1H, CH), δ 1.44 (d, 3H, CH3_3).

  • This compound :

    • Melting Point: 152–155°C (decomposes).

    • IR (KBr): 1705 cm1^{-1} (C=O), 2500–3300 cm1^{-1} (broad, -COOH).

Industrial-Scale Considerations

Process Scalability

  • Batch Size : Up to 3 mol of ester per batch with consistent yields.

  • Solvent Recovery : Toluene and DMA are recycled via distillation, reducing costs .

Q & A

Q. What are the primary synthetic routes for 2-allyl-2-methyl malonic acid in laboratory settings, and how do reaction conditions influence yields?

Q. How can contradictory data on the metabolic roles of this compound derivatives be resolved?

  • Methodological Answer : Discrepancies in enzymatic inhibition studies (e.g., succinate dehydrogenase) may arise from competitive vs. non-competitive mechanisms. Strategies include:
  • Isotopic Labeling : Use ¹⁴C-labeled derivatives to trace metabolic pathways in vitro .
  • Comparative Assays : Pair enzymatic activity assays (e.g., spectrophotometric NADH depletion) with molecular docking to validate binding affinities .

Q. What computational approaches elucidate the environmental behavior of this compound in aerosol systems?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate water adsorption on malonic acid aggregates to predict phase transitions (e.g., liquid-like vs. crystalline states) under atmospheric conditions. Parameters include temperature (200–300 K) and water content (5–50%) .
  • Vibrational Sum Frequency Spectroscopy (VSFS) : Probe surface orientation at air/water interfaces, revealing pH-dependent adsorption (protonated species dominate surface activity) .

Q. What bioengineering strategies enhance microbial production of this compound from renewable feedstocks?

  • Methodological Answer :
  • Pathway Engineering : Introduce heterologous enzymes (e.g., α-keto decarboxylase, malonic semialdehyde dehydrogenase) into Myceliophthora thermophila to convert oxaloacetate to malonic acid. Optimize glucose uptake via transporter overexpression .
  • Fermentation Optimization : Use fed-batch systems with pH control (6.5–7.0) and dissolved oxygen (>30%) to achieve titers >40 mg/L .

Data Contradiction Analysis

Q. Why do studies report conflicting results on the cytotoxicity of malonic acid derivatives in biomedical applications?

  • Methodological Answer : Variations in cell lines (e.g., MG63 vs. HeLa), exposure times (24 vs. 48 hours), and derivative substituents (allyl vs. methyl groups) affect outcomes. Standardize assays (e.g., WST-1) across concentrations (0.0015–15 mg/mL) and include negative controls (e.g., untreated cells) .

Key Recommendations for Experimental Design

  • Synthetic Chemistry : Prioritize Ag-catalyzed decarboxylative fluorination for high-yield, gram-scale production .
  • Environmental Studies : Combine MD simulations with experimental phase diagrams to validate aerosol nucleation behavior .
  • Metabolic Research : Employ ¹³C metabolic flux analysis to resolve pathway ambiguities .

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